1-[5-Bromo-2-(cyclobutylmethoxy)phenyl]ethan-1-one
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Overview
Description
1-[5-Bromo-2-(cyclobutylmethoxy)phenyl]ethan-1-one is an organic compound characterized by the presence of a bromine atom, a cyclobutylmethoxy group, and a phenyl ring attached to an ethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[5-Bromo-2-(cyclobutylmethoxy)phenyl]ethan-1-one typically involves the bromination of a precursor compound followed by the introduction of the cyclobutylmethoxy group. One common method involves the use of bromine in the presence of a catalyst to achieve selective bromination. The cyclobutylmethoxy group can be introduced through a nucleophilic substitution reaction using cyclobutylmethanol and a suitable base.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and substitution reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-[5-Bromo-2-(cyclobutylmethoxy)phenyl]ethan-1-one can undergo various chemical reactions, including:
Oxidation: The ethanone moiety can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like ammonia (NH3) or thiols (RSH) can be used under basic conditions to achieve substitution reactions.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Amines, thiols, or other substituted derivatives.
Scientific Research Applications
1-[5-Bromo-2-(cyclobutylmethoxy)phenyl]ethan-1-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of biological pathways and as a probe for investigating enzyme activities.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[5-Bromo-2-(cyclobutylmethoxy)phenyl]ethan-1-one involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the cyclobutylmethoxy group can influence the compound’s binding affinity and specificity towards these targets. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activities, or alteration of cellular signaling processes.
Comparison with Similar Compounds
- 1-[5-Bromo-2-(difluoromethoxy)phenyl]ethan-1-one
- 1-[5-Bromo-2-methoxyphenyl]ethan-1-one
- 1-[5-Bromo-2-(chloromethoxy)phenyl]ethan-1-one
Comparison: 1-[5-Bromo-2-(cyclobutylmethoxy)phenyl]ethan-1-one is unique due to the presence of the cyclobutylmethoxy group, which imparts distinct steric and electronic properties compared to similar compounds. This uniqueness can influence its reactivity, binding affinity, and overall chemical behavior, making it a valuable compound for specific applications in research and industry.
Properties
IUPAC Name |
1-[5-bromo-2-(cyclobutylmethoxy)phenyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrO2/c1-9(15)12-7-11(14)5-6-13(12)16-8-10-3-2-4-10/h5-7,10H,2-4,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWAWBDWNPPILCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)Br)OCC2CCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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